6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride typically involves the reaction of 6-chloro-3-ethyl-8-methylquinoline with hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-ethyl-8-methylquinoline: Lacks the hydrazino group, making it less reactive in certain biochemical assays.
2-Hydrazinoquinoline: Similar hydrazino functionality but lacks the chloro and ethyl substituents, affecting its reactivity and specificity.
Uniqueness
6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydrazino groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
1170624-63-1 |
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Molecular Formula |
C12H15Cl2N3 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(6-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H |
InChI Key |
IXLNWJROCFZLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)NN.Cl |
Origin of Product |
United States |
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